

A Technical Guide to the Quantum Yield of DiSulfo-ICG Maleimide

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Compound of Interest

Compound Name: DiSulfo-ICG maleimide

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This technical guide provides an in-depth overview of the fluorescence quantum yield of indocyanine green (ICG) derivatives, with a focus on **DiSulfo-ICG maleimide**. Due to the limited availability of specific data for **DiSulfo-ICG maleimide**, this document leverages data from closely related compounds, namely ICG and sulfo-Cyanine7.5 maleimide, to provide a comprehensive understanding of its expected photophysical properties and applications.

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the Food and Drug Administration (FDA) for various diagnostic applications. Its maleimide derivatives are particularly valuable in biomedical research for their ability to form stable covalent bonds with thiol groups present in proteins and other biomolecules. The "DiSulfo" modification enhances the water solubility of the ICG core, making it highly suitable for bioconjugation in aqueous environments. The fluorescence quantum yield (Φ), a measure of the efficiency of photon emission after absorption, is a critical parameter for any fluorescent probe, directly impacting its sensitivity in imaging and detection assays.

Quantitative Data on ICG and Related Maleimide Derivatives

The quantum yield of cyanine dyes like ICG is highly dependent on the solvent environment and concentration. In aqueous solutions, ICG tends to aggregate, which can lead to fluorescence quenching and a lower quantum yield. The presence of proteins, such as serum albumin, can mitigate aggregation and enhance fluorescence. Below is a summary of the photophysical properties of ICG and related maleimide compounds in various solvents.

Compound	Solvent	Excitation Max (nm)	Emission Max (nm)	Quantum Yield (Φ)	Reference
sulfo-Cyanine7.5 maleimide	Water, DMF, DMSO	788	797	0.21	[1][2][3]
Cyanine7.5 maleimide	Not Specified	782	808	0.10	[4]
Indocyanine Green (ICG)	Ethanol	~792	~806	0.12 - 0.14	[5][6]
Indocyanine Green (ICG)	DMSO	~801	~815	~0.13	[6]
Indocyanine Green (ICG)	Water	~779	~805	0.029	[7]
Indocyanine Green (ICG)	Fetal Bovine Serum (FBS)	Not Specified	Not Specified	~0.12 - 0.14	[5]
Indocyanine Green (ICG)	Whole Blood	Not Specified	Not Specified	~0.12 - 0.14	[5]

Note: Data for **DiSulfo-ICG maleimide** is not explicitly available. The data for sulfo-Cyanine7.5 maleimide is presented as a close structural and functional analog.

Experimental Protocols

This protocol describes the determination of the fluorescence quantum yield of a sample (e.g., **DiSulfo-ICG maleimide**) relative to a known standard. For NIR dyes, Indocyanine Green (ICG) in DMSO ($\Phi = 0.13$) is a commonly used standard.[6]

Materials:

- Spectrofluorometer
- UV-Vis Spectrophotometer
- 1 cm path length quartz cuvettes
- Solvent (e.g., DMSO, PBS)
- Quantum yield standard (e.g., ICG)
- Sample of unknown quantum yield (**DiSulfo-ICG maleimide**)

Procedure:

- Prepare a series of dilutions for both the standard and the unknown sample in the same solvent. The concentrations should be adjusted to yield absorbances between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.[8]
- Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Record the absorbance at the chosen excitation wavelength.
- Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the standard and the unknown. Ensure the entire emission spectrum is recorded.
- Integrate the area under the emission spectra for each solution to obtain the integrated fluorescence intensity.
- Plot the integrated fluorescence intensity versus absorbance for both the standard and the unknown sample. The slope of this plot is proportional to the quantum yield.
- Calculate the quantum yield of the unknown sample using the following equation[8]:

$$\Phi_x = \Phi_{st} * (\text{Slope}_x / \text{Slope}_{st}) * (n_x^2 / n_{st}^2)$$

Where:

- Φ is the quantum yield
- Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance
- n is the refractive index of the solvent
- Subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.

This protocol outlines the general procedure for conjugating a maleimide-activated dye to a protein containing free thiol groups (cysteine residues).

Materials:

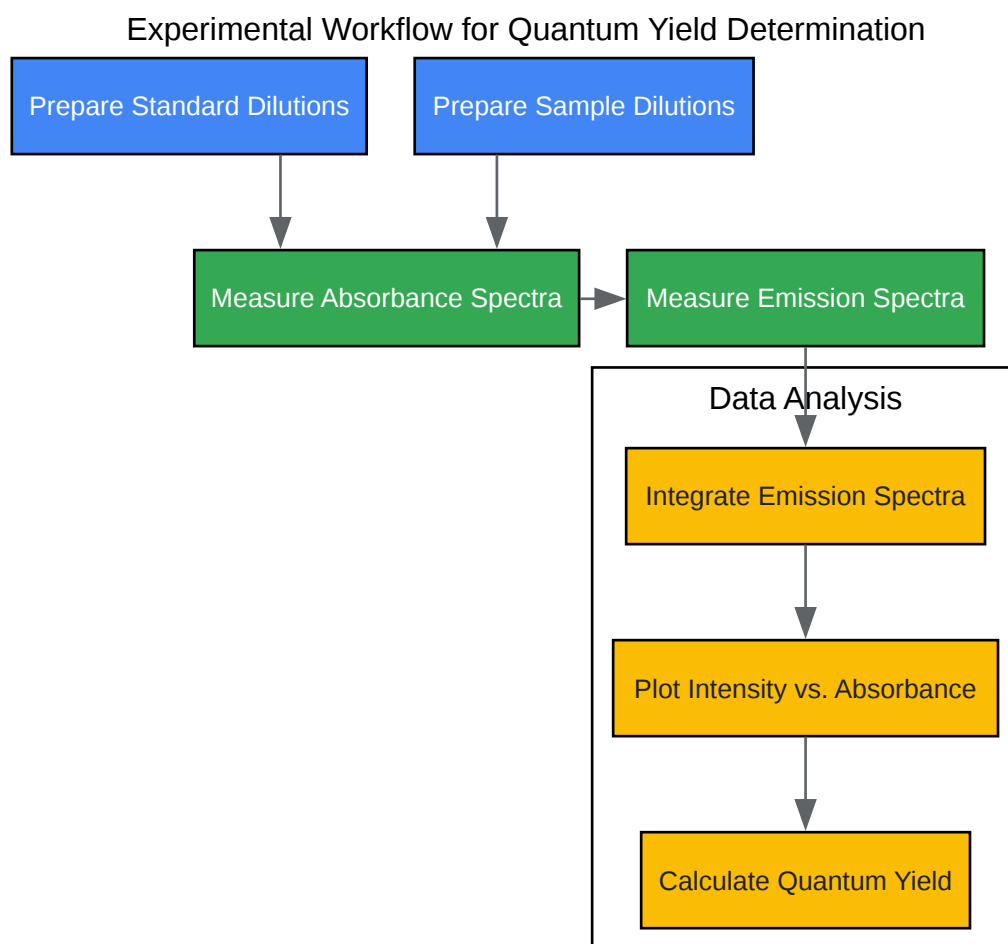
- **DiSulfo-ICG maleimide**
- Protein to be labeled (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.0-7.5)
- Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced
- Anhydrous DMSO or DMF
- Size-exclusion chromatography column for purification

Procedure:

- Prepare the protein solution: Dissolve the protein at a concentration of 1-10 mg/mL in a degassed buffer at pH 7.0-7.5.[\[9\]](#)[\[10\]](#)[\[11\]](#) If necessary, treat with a reducing agent like TCEP to reduce disulfide bonds and expose free thiols.[\[9\]](#)[\[10\]](#)
- Prepare the dye stock solution: Dissolve the **DiSulfo-ICG maleimide** in anhydrous DMSO or DMF to a concentration of 1-10 mg/100 μ L.[\[9\]](#)[\[10\]](#)
- Perform the conjugation reaction: Add a 10-20 fold molar excess of the dye solution to the protein solution.[\[11\]](#)[\[12\]](#) Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[\[9\]](#)[\[12\]](#)
- Purify the conjugate: Remove the unreacted dye from the labeled protein using size-exclusion chromatography (e.g., a Sephadex column) or dialysis.[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Determine the degree of labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~780-790 nm). The DOL can be calculated from these values.

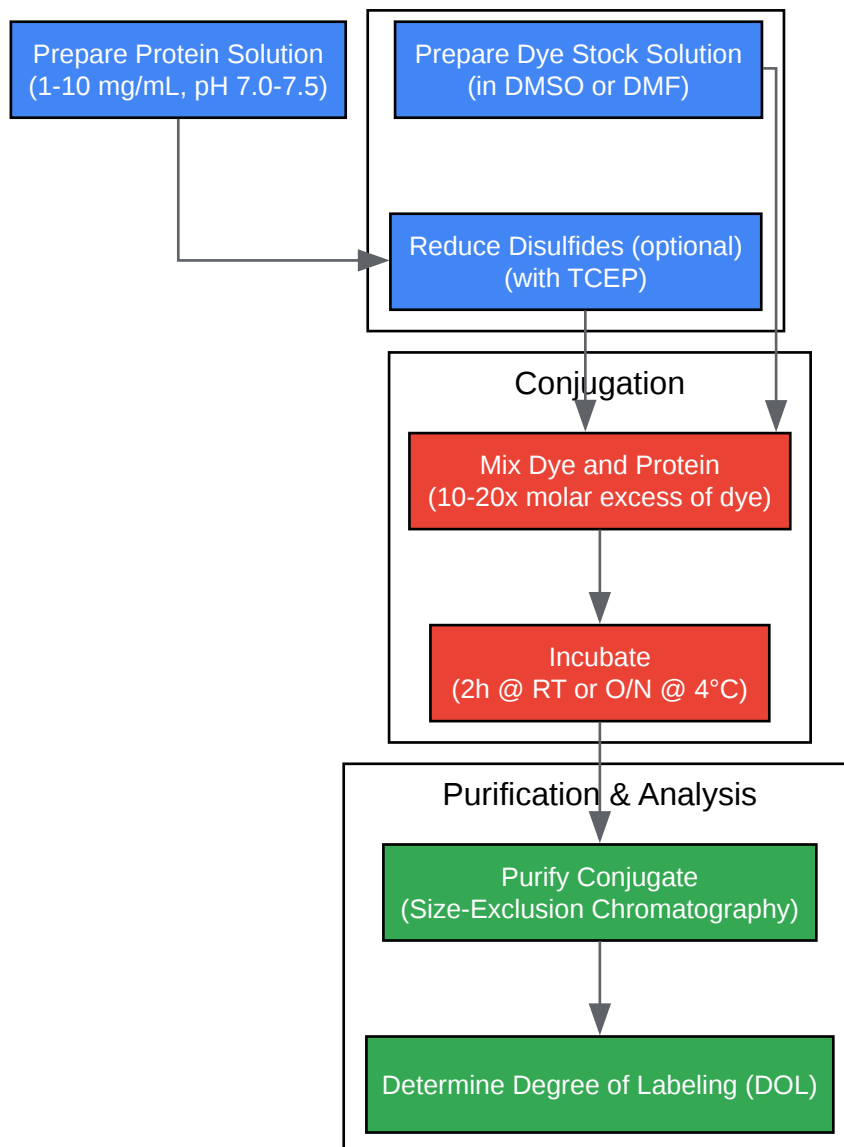
Visualizations



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Caption: Workflow for determining relative fluorescence quantum yield.

Protein Labeling with DiSulfo-ICG Maleimide



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Caption: Workflow for protein labeling with maleimide dyes.

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